methyl N-{[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate
Description
Methyl N-{[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate is a heterocyclic compound featuring a thiazole core substituted with phenyl and pyrrole groups, linked via a carbonyl bridge to a beta-alaninate methyl ester.
Properties
Molecular Formula |
C18H17N3O3S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 3-[(4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]propanoate |
InChI |
InChI=1S/C18H17N3O3S/c1-24-14(22)9-10-19-17(23)16-15(13-7-3-2-4-8-13)20-18(25-16)21-11-5-6-12-21/h2-8,11-12H,9-10H2,1H3,(H,19,23) |
InChI Key |
OGPFMWNVYUBSRP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1=C(N=C(S1)N2C=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate typically involves multi-step organic reactionsThe final step involves the esterification of beta-alanine with the intermediate compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl N-{[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl N-{[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Thiazole vs. Pyrazole Derivatives
- Target Compound: The thiazole ring (1,3-thiazol-5-yl) is substituted with phenyl and pyrrole groups.
- Pyrazole Analogs : Compounds like 9-aryl-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines () feature fused pyrazole and pyrimidine rings. Their synthesis involves refluxing with triethyl orthoformate and acetic anhydride, similar to methods that might apply to the target compound’s thiazole formation .
- Enamine Building Block : A thiazole-containing compound from Enamine Ltd. () shares the 4-phenyl-1,3-thiazol-5-yl moiety but lacks the pyrrole substituent. Its molecular weight (260.09 g/mol) is lower than the target compound’s estimated weight (~350–400 g/mol), highlighting the impact of the pyrrole and ester groups on bulk .
Table 1: Structural Comparison
*Estimated based on structural analogs. †Calculated from .
Physicochemical Properties
- Melting Points : Pyrazole derivatives in exhibit high melting points (>340°C for compound 16a), attributed to aromatic stacking and hydrogen bonding. The target compound’s ester group may lower its melting point compared to rigid analogs .
- Solubility : The beta-alaninate methyl ester in the target compound likely improves solubility in polar solvents compared to purely aromatic systems (e.g., compound 16a, which requires dimethylsulfoxide for crystallization) .
Computational and Analytical Insights
- Docking Studies : AutoDock4 () could model the target compound’s interactions with enzymes, such as fungal cytochrome P450, leveraging its aromatic and ester motifs .
- Electronic Properties : Multiwfn () might analyze the electron density of the thiazole ring, comparing it to pyrazole derivatives to predict reactivity or binding affinity .
- Crystallography : SHELX () is widely used for small-molecule refinement, which would be critical if crystallographic data for the target compound were available .
Biological Activity
Methyl N-{[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate is a complex organic compound with significant potential in biological applications, particularly in antimicrobial and anticancer activities. This article delves into its biological activity, synthesizing relevant research findings and data.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C15H14N4OS
- Molecular Weight : 355.4 g/mol
- IUPAC Name : Methyl 3-[(4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]propanoate
The structure includes a thiazole ring, a pyrrole ring, and a phenyl group, contributing to its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The pyrrole and thiazole rings can engage in π–π interactions with aromatic residues in proteins, while the beta-alanine moiety can facilitate hydrogen bonding with amino acid side chains. These interactions may modulate enzyme activities and receptor functions, leading to diverse biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study reported a minimum inhibitory concentration (MIC) range of 7.8 to 62.5 µg/mL against various bacterial strains, with a prevailing MIC of 15.6 µg/mL. The minimum bactericidal concentration (MBC) varied from 15.6 to 125 µg/mL, indicating effective bactericidal activity against pathogens such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15.6 | 31.25 |
| Escherichia coli | 31.25 | 62.5 |
Anticancer Activity
The compound has been investigated for its anticancer properties as well. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. Specific pathways affected include those involving p53 and Bcl-2 proteins, which are crucial in regulating apoptosis .
Study on Antimicrobial Efficacy
In a comparative study involving various thiazole derivatives, this compound was shown to outperform several analogs in inhibiting bacterial growth. This highlights its potential as a lead compound for developing new antimicrobial agents .
Research on Anticancer Mechanisms
A recent investigation focused on the compound's effects on cancer cell lines revealed significant cytotoxicity at concentrations above 10 µM. The study demonstrated that treatment led to increased levels of reactive oxygen species (ROS), contributing to the apoptotic process in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
